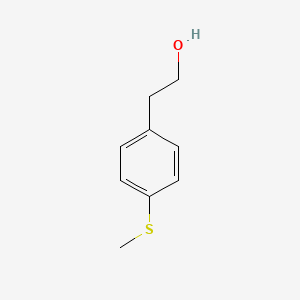

4-(Methylthio)phenethyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFNPBXIECQOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375018 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81227-89-6 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylthio Phenethyl Alcohol

Retrosynthetic Analysis and Strategic Disconnections for the Thioether Phenethyl Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For 4-(Methylthio)phenethyl alcohol, two primary disconnections are logical for simplifying the thioether phenethyl core.

Strategy A: Disconnection of the Carbon-Sulfur (C-S) Bond This is a common strategy for ethers and thioethers. amazonaws.com The disconnection of the aryl C-S bond leads to a phenethyl alcohol derivative functionalized at the para-position and a methylthiolating agent. The key challenge in the corresponding forward synthesis is achieving regioselective functionalization of the phenethyl alcohol precursor.

Strategy B: Disconnection of the Aryl-Ethyl (C-C) Bond This approach breaks the bond between the aromatic ring and the ethyl alcohol side chain. This leads to a pre-functionalized aromatic sulfur compound, such as a thioanisole (B89551) derivative, and a two-carbon synthon like ethylene (B1197577) oxide. The forward synthesis would then involve forming the C-C bond, for instance, through a Grignard or related organometallic reaction.

Targeted Chemical Synthesis Routes

Based on the retrosynthetic analysis, several specific synthetic routes can be designed and implemented.

Starting with phenethyl alcohol, the primary challenge is to introduce a functional group exclusively at the para-position of the aromatic ring. Both the ethyl group and the hydroxyl group are ortho-, para-directing for electrophilic aromatic substitution, which can lead to mixtures of products. A potential strategy involves:

Nitration: Reacting phenethyl alcohol with a nitrating agent to introduce a nitro group, primarily at the para position due to steric hindrance from the ethyl group.

Reduction: The nitro group is then reduced to an amino group (-NH2).

Diazotization: The resulting 4-aminophenethyl alcohol is treated with nitrous acid to form a diazonium salt.

Thiolation: The diazonium salt can then be converted to the corresponding thiol via reaction with a sulfur-containing nucleophile, followed by methylation to yield the methylthio ether.

An alternative involves protecting the alcohol functionality before performing electrophilic aromatic substitution to avoid side reactions.

Thioetherification is the key step for forming the C-S bond. nih.gov Assuming a suitable precursor like 4-halophenethyl alcohol is available, the methylthio group can be introduced via several methods.

Nucleophilic Aromatic Substitution (SNA_r): This involves reacting a highly activated aryl halide (e.g., 4-fluorophenethyl alcohol with an electron-withdrawing group) with a sulfur nucleophile like sodium thiomethoxide (NaSMe).

Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are highly effective for forming C-S bonds. organic-chemistry.orgnih.gov For example, 4-bromophenethyl alcohol can be coupled with methanethiol (B179389) or a corresponding salt in the presence of a suitable metal catalyst and ligand. Copper-catalyzed couplings of thiols with benzyl (B1604629) alcohols have been demonstrated, proceeding through a Lewis-acid-mediated S_N1-type mechanism. nih.gov

A comparison of common thioetherification methods is presented below.

| Method | Catalyst/Reagent | Substrate Example | Conditions | Advantage |

| Nucleophilic Substitution | Sodium Thiomethoxide | 4-Nitrophenethyl Halide | Polar aprotic solvent | Simple, no metal catalyst |

| Buchwald-Hartwig Coupling | Palladium catalyst, Ligand | 4-Bromophenethyl Alcohol | Base, inert atmosphere | Broad substrate scope |

| Ullmann Condensation | Copper catalyst | 4-Iodophenethyl Alcohol | High temperature | Cost-effective catalyst |

| Metal-Free Thioarylation | Na2S2O3·5H2O / Copper | Nitroarene | Green solvents | Odorless sulfur source organic-chemistry.org |

This strategy begins with an aromatic compound that already contains the required methylthio group at the correct position, such as thioanisole or its derivatives.

One potential route starts from 4-(methylthio)benzaldehyde :

Wittig Reaction: Reaction with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) converts the aldehyde to 4-(methylthio)styrene.

Hydroboration-Oxidation: This two-step process converts the styrene (B11656) derivative into the desired primary alcohol, this compound, with anti-Markovnikov selectivity.

Another pathway can utilize 4-(methylthio)benzyl alcohol :

Halogenation: Conversion of the alcohol to 4-(methylthio)benzyl chloride using an agent like thionyl chloride or hydrochloric acid. googleapis.com

Cyanation: Reaction with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. googleapis.com

Hydrolysis: Basic or acidic hydrolysis of the nitrile group to form 4-(methylthio)phenylacetic acid, followed by reduction of the carboxylic acid to the target alcohol.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency and reduce environmental impact. rsc.orgrsc.org This includes using less hazardous reagents, employing recyclable catalysts, and operating under milder conditions.

For instance, the synthesis of the phenethyl alcohol backbone can be achieved via the catalytic hydrogenation of styrene oxide using a Raney nickel catalyst, which avoids the stoichiometric use of aluminum chloride required in traditional Friedel-Crafts reactions. epa.gov Similarly, direct thioetherification of alcohols with thiols represents a greener, more atom-economical approach than multi-step sequences involving halides. organic-chemistry.org

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are a cornerstone of sustainable chemical production. youtube.com Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product stream. taylorandfrancis.comyoutube.com

In the context of synthesizing this compound, heterogeneous catalysts can be applied to several key steps:

Dehydrative Thioetherification: A recyclable NAFION® superacid catalyst, which is a solid polymer, can be used for the dehydrative coupling of alcohols and thiols to form thioethers, presenting a significant improvement in efficiency and practicality. nih.gov

Oxidation/Reduction Steps: Supported metal catalysts, such as ruthenium trichloride (B1173362) on alumina, can be used for various oxidation or reduction reactions that may be part of a synthetic route. researchgate.net These catalysts are robust and can be easily filtered out after the reaction.

The table below summarizes potential applications of heterogeneous catalysts in the synthesis.

| Reaction Step | Heterogeneous Catalyst | Potential Advantage |

| Thioetherification | NAFION® Superacid Resin nih.gov | Recyclable, metal-free, high efficiency |

| C-C Bond Formation | Supported Palladium Catalyst | Reusability, reduced metal leaching |

| Hydrogenation | Raney Nickel | High activity, easily separated |

Chemoenzymatic Transformations and Biocatalysis for Enantioselective Synthesis

The synthesis of enantiomerically pure alcohols is a significant objective in organic chemistry, particularly for applications in pharmaceuticals and fine chemicals. Chemoenzymatic and biocatalytic methods offer powerful strategies for achieving high enantioselectivity under mild reaction conditions. nih.gov These approaches leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations.

A common biocatalytic strategy for producing enantiopure alcohols involves a two-step cascade reaction. nih.gov In a potential application of this methodology, a racemic mixture of an alcohol could first be oxidized by an enzyme, such as a peroxygenase, to the corresponding ketone. Subsequently, this prochiral ketone can be asymmetrically reduced to a single enantiomer of the alcohol using an enantiocomplementary alcohol dehydrogenase (ADH). nih.gov For instance, (R)-selective ADHs from organisms like Lactobacillus kefir or (S)-selective ADHs from Thermoanaerobacter brokii can be employed to yield the desired (R)- or (S)-alcohol, respectively. nih.gov

While these biocatalytic platforms have been successfully demonstrated for a range of propargylic alcohols and other substrates, specific documented applications for the enantioselective synthesis of this compound are not extensively reported in the literature. nih.govnih.gov However, the principles of enzymatic kinetic resolution and asymmetric reduction represent a viable and promising route for its potential production in an enantiomerically pure form. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Laboratory-Scale Preparations

The efficient synthesis of benzylic thioethers, a structural class that includes derivatives of this compound, has been the subject of methodological development. One effective approach involves a base-mediated sequential Michael addition/ nih.govacs.org-sigmatropic rearrangement between vinylsulfonium salts and various nucleophiles. acs.org This protocol is noted for its mild conditions, operational simplicity, and broad substrate tolerance, achieving yields for various functionalized benzylic thioethers in the range of 52% to 95%. acs.org

The optimization of reaction conditions is critical for maximizing product yield. In the synthesis of related indolyl-functionalized benzylic thioethers, the choice of base was found to be a crucial parameter. acs.org Standard conditions often involve using 1,8-Diazabicycloundec-7-ene (DBU) as the base in a solvent like dichloromethane (B109758) (DCM) at room temperature. acs.orgacs.org

A systematic study of different bases revealed significant variations in product yield. acs.org The use of DBU provided a high yield for the desired product, whereas alternative inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium hydroxide (B78521) (KOH) resulted in substantially lower yields of the primary product and, in some cases, higher yields of a side product. acs.org

Table 1: Optimization of Base in the Synthesis of a Functionalized Benzylic Thioether

| Entry | Variation from Standard Conditions | Yield of Product (%) |

| 1 | None (DBU used) | 71 |

| 2 | Cs₂CO₃ instead of DBU | 33 |

| 3 | K₃PO₄ instead of DBU | Trace |

| 4 | KOH instead of DBU | Trace |

This table is based on the optimization for 1-(2-((Methylthio)methyl)phenethyl)-1H-indole, a structurally related compound. acs.org

The optimized laboratory-scale procedure for these related compounds involves reacting the starting materials with 3.0 equivalents of DBU in DCM at room temperature for approximately 0.5 to 1 hour. acs.orgacs.org This process has proven scalable, demonstrating its utility for producing gram-scale quantities of the target compounds. acs.org

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. researchgate.netnih.gov By replacing specific atoms with their heavier isotopes, such as hydrogen with deuterium (B1214612), researchers can trace the pathways of atoms and intermediates throughout a chemical transformation. nih.gov The synthesis of deuterated or otherwise isotopically labeled this compound would enable detailed mechanistic inquiries into its formation and subsequent reactions.

Deuterium-labeling experiments have been instrumental in supporting the proposed mechanistic rationale for the synthesis of benzylic thioethers via the sequential addition-rearrangement of vinylsulfonium salts. acs.org The synthesis of specifically deuterated alcohols can be achieved through various methods. Traditional approaches often rely on expensive and hazardous reducing agents like deuterated sodium borohydride (B1222165) (NaBD₄) or deuterated lithium aluminum hydride (LiAlD₄). google.com

More modern and sustainable methods utilize heavy water (D₂O) as an inexpensive and readily available deuterium source. google.comgoogle.com One such innovative approach involves the photocatalytic transfer of deuterium from D₂O to a ketone precursor at ambient temperature. google.com This method offers high deuteration efficiency (>97%), clean energy input via visible light, and simple product separation, making it an environmentally benign alternative. google.com

The general procedure for such a deuteration would involve dissolving the precursor ketone in a suitable solvent with a photocatalyst and an electron donor, followed by the addition of D₂O and irradiation with visible light. google.com

Upon synthesis, the location and extent of deuterium incorporation are typically confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). ucla.edu In ¹H NMR spectra, the signal corresponding to the deuterated position diminishes or disappears, while in ¹³C NMR, the signal for the carbon atom bonded to deuterium is often significantly attenuated or absent due to coupling and relaxation effects. ucla.edu This detailed structural information is crucial for accurately interpreting the results of mechanistic studies. researchgate.net

Natural Occurrence and Biosynthetic Pathway Elucidation of 4 Methylthio Phenethyl Alcohol and Analogues

Identification and Isolation from Biological Matrices

The presence of 4-(Methylthio)phenethyl alcohol in natural sources is not widely documented, making its detection a notable finding in the study of secondary metabolomes. Its identification has been explored in both plant and microbial contexts, often associated with environments rich in sulfur-containing precursors.

Detection in Plant Secondary Metabolomes (e.g., Brassica species, other sulfur-rich plants)

While Brassica species are well-known for producing a wide array of sulfur-containing compounds derived from glucosinolates, direct evidence for the natural occurrence of this compound in these plants is not extensively reported in scientific literature. However, the metabolic framework within these plants suggests the potential for its synthesis. Brassica vegetables are known to accumulate S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), a key precursor to various volatile organosulfur compounds. researchgate.netresearchgate.net The metabolism of methionine in Brassica and other sulfur-rich plants is a known source of numerous volatile sulfur compounds (VSCs), including sulfides and isothiocyanates. nih.gov The presence of these related compounds points towards a biochemical environment where the synthesis of this compound could theoretically occur, likely as a minor component of the plant's complex volatilome.

Presence in Microbial Fermentation Products (e.g., yeast, bacterial cultures)

Microbial fermentation is a significant source of diverse aromatic compounds, including various alcohols and sulfur-containing molecules. Several yeast strains, including Saccharomyces cerevisiae, are known to produce phenethyl alcohol during fermentation, primarily through the Ehrlich pathway using phenylalanine as a precursor. nih.govresearchgate.netresearchgate.net Furthermore, the catabolism of L-methionine by yeasts such as Kluyveromyces lactis is known to produce a range of volatile sulfur compounds. nih.gov

A key piece of evidence linking microbial fermentation to the potential production of this compound is the identification of the putative intermediate, 4-methylthio-2-oxobutanoate (B1231810), in the culture fluids of various bacteria and the yeast Saccharomyces cerevisiae when grown in the presence of methionine. nih.gov This α-keto acid is a direct metabolic product of methionine and a precursor to methional and, subsequently, methionol. While direct isolation of this compound from these cultures has not been explicitly detailed in broad surveys, the presence of its direct precursor strongly suggests its potential formation.

Investigation of Putative Biosynthetic Routes

The biosynthesis of this compound is hypothesized to originate from the metabolism of sulfur-containing amino acids, primarily methionine, in conjunction with pathways responsible for the formation of aromatic alcohols.

Hypothetical Pathways Involving Methionine Metabolism and Aromatic Amino Acid Precursors

The proposed biosynthetic pathway for this compound is thought to be a convergence of methionine and aromatic amino acid metabolism. The core structure, phenethyl alcohol, is typically derived from phenylalanine. However, the methylthio- group points to methionine as the sulfur donor.

A plausible hypothetical pathway involves the following key steps:

Transamination of Methionine: Methionine undergoes transamination to yield 4-methylthio-2-oxobutanoic acid. This reaction has been demonstrated in various microorganisms. nih.gov

Decarboxylation: 4-methylthio-2-oxobutanoic acid is then decarboxylated to form 3-(methylthio)propanal (methional).

Aromatic Ring Formation and Side-Chain Elongation: Concurrently, or through a separate but converging pathway, a C6-C2 phenylpropanoid skeleton is formed, likely originating from the shikimate pathway, which is the primary route for aromatic amino acid biosynthesis in plants and microorganisms.

Methylthiolation of an Aromatic Precursor: A key, and as yet unconfirmed, step would be the introduction of the methylthio- group onto the phenyl ring of a suitable precursor, such as phenylpyruvic acid or phenylalanine. S-adenosylmethionine (SAM) is a likely methyl donor in such a reaction.

Reduction to Alcohol: The resulting 4-(methylthio)phenylacetaldehyde would then be reduced to this compound.

Enzymatic Systems Implicated in Methylthio Group Introduction and Phenethyl Alcohol Formation

The enzymatic machinery required for the proposed biosynthetic pathway involves several classes of enzymes.

Aminotransferases: These enzymes are responsible for the initial conversion of methionine to 4-methylthio-2-oxobutanoic acid.

Decarboxylases: An α-keto acid decarboxylase would catalyze the conversion of 4-methylthio-2-oxobutanoic acid to methional.

Methyltransferases: The introduction of the methylthio- group onto the aromatic ring would likely be catalyzed by a methyltransferase, utilizing a donor such as S-adenosylmethionine (SAM). While specific methyltransferases for this reaction have not been characterized, these enzymes are widespread in nature.

Reductases/Dehydrogenases: The final step, the reduction of 4-(methylthio)phenylacetaldehyde to this compound, would be carried out by an alcohol dehydrogenase or a related reductase. Phenylacetaldehyde reductases (PARs) have been identified in various plants and microorganisms and are known to convert a range of aromatic aldehydes to their corresponding alcohols. researchgate.net

The following table summarizes the key enzymatic steps and the classes of enzymes likely involved:

| Biosynthetic Step | Putative Enzyme Class | Substrate | Product |

| Transamination | Aminotransferase | L-Methionine | 4-Methylthio-2-oxobutanoic acid |

| Decarboxylation | α-Keto acid decarboxylase | 4-Methylthio-2-oxobutanoic acid | 3-(Methylthio)propanal (Methional) |

| Methylthiolation | Methyltransferase | Phenyl precursor | 4-(Methylthio)phenyl precursor |

| Reduction | Alcohol Dehydrogenase / Phenylacetaldehyde Reductase | 4-(Methylthio)phenylacetaldehyde | This compound |

Precursor Feeding Studies in Biological Systems to Confirm Biosynthetic Intermediates

Precursor feeding studies are a powerful tool for elucidating biosynthetic pathways. In such experiments, labeled precursors are supplied to a biological system, and the resulting products are analyzed to trace the metabolic fate of the label.

While specific precursor feeding studies for the biosynthesis of this compound are not widely available in the literature, related studies provide strong circumstantial evidence for the proposed pathway. For instance, feeding experiments with labeled L-methionine in melon have demonstrated its role as a precursor for both sulfur and non-sulfur containing volatile compounds. nih.gov Similarly, studies with yeast have shown that the addition of L-methionine to the fermentation medium leads to the production of various volatile sulfur compounds. nih.gov The identification of 4-methylthio-2-oxobutanoate in bacterial and yeast cultures fed with methionine is a direct result of such metabolic tracing. nih.gov

Biological and Biochemical Research Interrogating 4 Methylthio Phenethyl Alcohol

Investigation of Intermolecular Interactions with Biological Receptors or Enzymes

Direct studies detailing the intermolecular interactions of 4-(Methylthio)phenethyl alcohol with specific biological receptors or enzymes are not extensively documented. However, research into related alcohol compounds suggests potential targets. For instance, the melanocortin system, particularly the melanocortin 4 receptor (MC4R), and Toll-Like Receptor 4 (TLR4) have been implicated in mediating cellular responses to alcohol and neuroinflammation. nih.govnih.gov Activation of MC4R by its ligands can reduce ethanol-induced neuroinflammation. nih.gov Similarly, TLR4 methylation status has been shown to interact with alcohol consumption patterns, affecting subjective responses to alcohol. nih.gov

While these studies focus on ethanol (B145695) and broader inflammatory responses, they point to the possibility that amphipathic molecules like phenethyl alcohol and its derivatives could interact with membrane-bound receptors. The primary mechanism of action for phenethyl alcohol, however, is often attributed to less specific interactions, such as partitioning into and disrupting the structure of cellular membranes, rather than high-affinity binding to a single receptor type. researchgate.net

In the context of enzymatic interactions, alcohol dehydrogenases (ADHs) are a key class of enzymes that metabolize alcohols. Various compounds can act as inhibitors of ADH. For example, 4-methylpyrazole (B1673528) (4-MP) is a potent competitive inhibitor of ADH1. researchgate.netnih.govresearchgate.net Tetramethylene sulfoxide (B87167) and its derivatives have also been identified as powerful inhibitors of liver alcohol dehydrogenases. google.com While kinetic data for this compound is not available, it is plausible that it could serve as a substrate or inhibitor for certain ADH isozymes, similar to other aromatic alcohols.

Studies on Microbial Quorum Sensing Systems and Growth Modulation Analogues

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria and fungi to regulate gene expression in response to population density. This is mediated by small signaling molecules, and aromatic alcohols like phenethyl alcohol are recognized as key quorum sensing molecules (QSMs) in several fungal species. bohrium.com

Phenethyl alcohol (PEA) is a known QSM in the pathogenic fungus Candida albicans. It plays a role in regulating the morphological transition between yeast and hyphal forms, a key virulence trait. nih.govresearchgate.net Unlike other QSMs like farnesol, which inhibits filamentation, or tyrosol, which promotes it, PEA's role can be complex. bohrium.com In C. albicans, PEA, along with other alcohols, can inhibit the germ tube formation necessary for hyphal development. nih.gov

In the fungus Mucor rouxii, PEA has been shown to inhibit the germination of spores into hyphae, instead promoting the formation of budding, yeast-like spherical cells. nih.gov This effect was dependent on the presence of a hexose (B10828440) carbon source. The study suggested that this morphological shift could be linked to PEA's ability to uncouple oxidative phosphorylation. nih.gov

The table below summarizes the effects of phenethyl alcohol on fungal morphogenesis in model organisms.

| Model Organism | Compound | Observed Effect | Reference(s) |

| Candida albicans | Phenethyl alcohol | Inhibits germ tube formation and biofilm development. | nih.govresearchgate.net |

| Mucor rouxii | Phenethyl alcohol | Inhibits hyphal germination from spores; promotes yeast-like budding morphology. | nih.gov |

| Saccharomyces cerevisiae | Phenethyl alcohol | Found to be a QSM that regulates morphogenesis, particularly under nitrogen starvation. | bohrium.com |

The parent compound, phenethyl alcohol, has demonstrated activity as a quorum sensing inhibitor (QSI) in several bacterial species. In pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum, QS controls the expression of virulence factors, motility, and biofilm formation. nih.gov A recent study demonstrated that phenethyl alcohol significantly inhibited these QS-regulated functions. nih.gov For example, it reduced the production of the violet pigment violacein (B1683560) in C. violaceum, a common reporter for QS activity. nih.govplos.org Molecular docking analyses from this research suggested that PEA may act as a competitive inhibitor, interfering with the binding of native acyl-homoserine lactone (AHL) signaling molecules to their receptors, such as CviR. nih.govresearchgate.net

The table below details the quorum sensing inhibitory effects of phenethyl alcohol on model bacteria.

| Model Organism | Compound | QS-Regulated Process Inhibited | Potential Mechanism | Reference(s) |

| Pseudomonas aeruginosa PAO1 | Phenethyl alcohol | EPS production, swarming motility, biofilm formation. | Competitive interaction with AHL receptors. | nih.gov |

| Chromobacterium violaceum ATCC 12472 | Phenethyl alcohol | Violacein production. | Competitive interaction with CviR receptor. | nih.gov |

Modulation of Cellular Biochemical Pathways in Model Systems (e.g., enzyme kinetics, pathway flux analysis)

Research into the specific modulation of biochemical pathways by this compound is not available. However, studies on the biosynthesis of its parent compound, phenethyl alcohol, in the yeast Saccharomyces cerevisiae provide insight into related pathways. The production of phenethyl alcohol in yeast occurs primarily through the Ehrlich pathway, which converts L-phenylalanine into phenethyl alcohol via a series of enzymatic steps. nih.govnih.gov Key enzymes in this pathway include phenylalanine aminotransferase (Aro9p) and phenylpyruvate decarboxylase (Aro10p). nih.gov

Kinetic analysis of these enzymes from different yeast strains has revealed variations in their efficiency and tolerance to substrate and product inhibition, which may account for different yields of phenethyl alcohol. nih.gov For example, the Aro9p enzyme from S. cerevisiae HJ showed higher tolerance to inhibition by L-phenylalanine compared to the enzyme from the S288C strain. nih.gov This type of pathway analysis is crucial for metabolic engineering efforts aimed at enhancing the production of valuable aroma compounds like phenethyl alcohol. nih.govresearchgate.net

Mechanisms of Action Research in In Vitro Cellular Models (excluding human cell lines for clinical relevance)

The primary mechanism of action described for phenethyl alcohol in in vitro bacterial models is the disruption of the cell membrane's integrity. researchgate.net Studies using the model organism Escherichia coli have shown that phenethyl alcohol increases the permeability of the cell membrane, leading to the leakage of intracellular components like potassium ions and allowing the uptake of substances to which the cell is normally impermeable. nih.gov This breakdown of the cellular permeability barrier is considered a primary effect. nih.gov

Secondary consequences of this membrane damage include the inhibition of macromolecular synthesis, such as DNA and RNA synthesis. nih.govnih.gov While some early research suggested a selective inhibition of DNA synthesis, later kinetic studies indicated that RNA synthesis is the most sensitive and first-affected process. nih.gov This disruption of the membrane and subsequent inhibition of essential biosynthetic processes likely accounts for the bacteriostatic and bactericidal properties of phenethyl alcohol observed against both Gram-negative and Gram-positive bacteria. nih.gov Morphological studies have confirmed that phenethyl alcohol causes permeabilization of Gram-negative cell envelopes and solubilization of the plasma membrane in susceptible Gram-positive bacteria like Staphylococcus aureus. nih.gov

Oxidative Stress Response and Antioxidant Research Frameworks Related to Thioether Functionality

Direct research on the antioxidant or pro-oxidant activity of this compound is scarce. However, the presence of a thioether (-S-) group provides a basis for potential involvement in redox chemistry. Thiol-containing compounds, which feature a sulfhydryl (-SH) group, are well-known antioxidants capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). rjor.ro

While a thioether is not as potent a hydrogen donor as a thiol, sulfur-containing compounds, in general, can participate in redox reactions. Studies on other thioether-containing molecules, such as catechol thioethers, have demonstrated antioxidant effects that vary from mild to moderate. mdpi.comresearchgate.netnih.gov These compounds can protect lipids and DNA from oxidative damage. nih.gov The antioxidant capacity of such molecules is often influenced by the other functional groups present. For example, compounds with a catechol structure alongside a thioether group can exhibit complex pro-oxidant and antioxidant activities. mdpi.com

Conversely, the thioether group in methionine can be oxidized to methionine sulfoxide, a process that can be reversed by cellular enzymes, indicating a role in cellular redox balance. Blocked or oxidized thiols generally have reduced antioxidant capacity compared to free thiols. rjor.ro Therefore, while the thioether in this compound could potentially be oxidized under conditions of significant oxidative stress, its capacity as a primary antioxidant is likely modest compared to canonical antioxidants. Further research is needed to specifically characterize its effects on oxidative stress responses in biological systems.

Metabolomic Profiling and Biotransformation Studies of 4 Methylthio Phenethyl Alcohol

Microbial Biotransformation and Catabolism

The microbial breakdown of aromatic compounds is a critical process in environmental carbon cycling. For 4-(Methylthio)phenethyl alcohol, microbial degradation is expected to target both the aromatic ring and the sulfur-containing functional group.

Characterization of Degradation Pathways in Fungi and Bacteria

While direct evidence for the degradation of this compound is not available, the metabolism of similar sulfur-containing aromatic compounds and phenethyl alcohol derivatives by microorganisms suggests potential pathways.

In fungi, the degradation of thioethers can be initiated by hydrolytic cleavage of the thioether bond. For instance, some basidiomycetes can cleave the thioether bond of benzyl (B1604629) sulfide (B99878) to yield benzyl alcohol and benzyl mercaptan. nih.gov By analogy, fungi might cleave the C-S bond of this compound. However, a more common pathway for thioethers is oxidation of the sulfur atom.

Bacteria, particularly species from genera like Pseudomonas, Bacillus, and Rhodococcus, are well-known for their ability to degrade a wide range of aromatic compounds. nih.govmdpi.com The degradation of this compound in bacteria would likely commence with the oxidation of the methylthio group to a sulfoxide (B87167) and subsequently to a sulfone. This is a common detoxification pathway for thioether-containing xenobiotics. Following or preceding the sulfur oxidation, the alcohol group could be oxidized to the corresponding aldehyde and then to a carboxylic acid, 4-(methylthio)phenylacetic acid. This acid could then undergo further degradation, potentially involving cleavage of the aromatic ring, a common strategy in bacterial catabolism of aromatic compounds. scispace.comnih.gov

Table 1: Putative Microbial Degradation Pathways of this compound

| Proposed Pathway | Initial Reaction | Key Intermediates | Potential End Products |

| Sulfur Oxidation | Oxidation of the methylthio group | 4-(Methylsulfinyl)phenethyl alcohol, 4-(Methylsulfonyl)phenethyl alcohol | Ring-cleavage products |

| Side-Chain Oxidation | Oxidation of the alcohol group | 4-(Methylthio)phenylacetaldehyde, 4-(Methylthio)phenylacetic acid | Ring-cleavage products |

| Thioether Cleavage (Fungal) | Hydrolytic cleavage of the C-S bond | 4-Hydroxyphenethyl alcohol, Methanethiol (B179389) | Further degradation products |

Identification of Microbial Metabolites and Enzymes Involved in Transformation

Based on the metabolism of analogous compounds, several key metabolites and enzyme classes can be predicted to be involved in the biotransformation of this compound.

The primary microbial metabolites are likely to be the sulfoxidized derivatives. The initial oxidation of the methylthio group would yield 4-(Methylsulfinyl)phenethyl alcohol , and further oxidation would produce 4-(Methylsulfonyl)phenethyl alcohol . Oxidation of the alcohol side chain would lead to 4-(Methylthio)phenylacetaldehyde and 4-(Methylthio)phenylacetic acid .

The enzymes responsible for these transformations would include:

Monooxygenases , such as cytochrome P450 monooxygenases, which are known to catalyze the oxidation of sulfur atoms in thioethers.

Alcohol dehydrogenases and aldehyde dehydrogenases , which would be involved in the oxidation of the phenethyl alcohol side chain.

In fungi, hydrolases could potentially be involved in the cleavage of the thioether bond. nih.gov

Xenobiotic Metabolism in Ex Vivo and In Vitro Animal Models (excluding human studies)

In animal systems, xenobiotics like this compound undergo a series of enzymatic reactions, primarily in the liver, to facilitate their excretion. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).

Enzymatic Hydroxylation and Conjugation Reactions

Phase I Reactions: The primary Phase I reaction for this compound in animal models is expected to be the oxidation of the methylthio group to form the corresponding sulfoxide and sulfone. This sulfoxidation is typically catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). While aromatic hydroxylation is a common Phase I reaction for many xenobiotics, the presence of the electron-donating methylthio group may direct metabolism towards sulfoxidation. Studies on the related compound 4-methylthioamphetamine (4-MTA) in various animal hepatocytes, including monkey, dog, rabbit, rat, and mouse, have shown that metabolism primarily occurs at the side chain, leading to 4-methylthiobenzoic acid, rather than extensive ring hydroxylation. nih.gov

Phase II Reactions: The hydroxyl group of this compound and its oxidized metabolites provides a site for Phase II conjugation reactions. The most common conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the alcohol moiety, catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.

Sulfation: The alcohol group can also be conjugated with a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a reaction catalyzed by sulfotransferases (SULTs). nih.gov

Identification of Biotransformation Products in Non-Clinical Biological Fluids and Tissues

Based on the expected metabolic pathways, the primary biotransformation products of this compound that would be found in biological fluids (e.g., urine, bile) and tissues (e.g., liver) of non-clinical animal models would include:

4-(Methylsulfinyl)phenethyl alcohol

4-(Methylsulfonyl)phenethyl alcohol

This compound glucuronide

4-(Methylsulfinyl)phenethyl alcohol glucuronide

This compound sulfate (B86663)

4-(Methylsulfinyl)phenethyl alcohol sulfate

4-(Methylthio)phenylacetic acid (from side-chain oxidation)

Table 2: Predicted Biotransformation Products of this compound in Animal Models

| Metabolite | Metabolic Pathway |

| 4-(Methylsulfinyl)phenethyl alcohol | Phase I (Sulfoxidation) |

| 4-(Methylsulfonyl)phenethyl alcohol | Phase I (Sulfoxidation) |

| 4-(Methylthio)phenylacetic acid | Phase I (Side-chain oxidation) |

| This compound glucuronide | Phase II (Glucuronidation) |

| 4-(Methylsulfinyl)phenethyl alcohol glucuronide | Phase I followed by Phase II |

| This compound sulfate | Phase II (Sulfation) |

| 4-(Methylsulfinyl)phenethyl alcohol sulfate | Phase I followed by Phase II |

Comparative Metabolomics of Organisms Exposed to this compound

While no specific comparative metabolomics studies on this compound are available, research on related compounds provides insights into potential inter-species differences in metabolism.

For example, a comparative study on the metabolism of 4-MTA in hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice revealed significant species-dependent variations. nih.gov The formation of the major metabolite, 4-methylthiobenzoic acid, was most extensive in rabbit hepatocytes, followed by human, monkey, dog, and mouse hepatocytes, while it was not detected in rat hepatocytes. nih.gov This suggests that the enzymatic machinery responsible for the side-chain oxidation of such compounds is differentially expressed across species.

Given these findings, it is reasonable to hypothesize that the metabolism of this compound would also exhibit considerable inter-species variability. For instance, the balance between sulfoxidation and side-chain oxidation, as well as the relative importance of glucuronidation versus sulfation, could differ significantly between rodents, canines, and primates. Such differences are critical in extrapolating metabolic data from animal models to predict the metabolic fate in other species.

A comparative metabolomics approach, utilizing techniques like mass spectrometry coupled with liquid chromatography (LC-MS), would be invaluable in elucidating the full spectrum of metabolites produced by different organisms upon exposure to this compound. acs.orgnih.gov This would not only confirm the predicted pathways but also potentially uncover novel, species-specific biotransformation products.

Advanced Analytical Chemistry for Characterization and Quantification of 4 Methylthio Phenethyl Alcohol

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental to separating 4-(methylthio)phenethyl alcohol from other components in a sample, enabling accurate characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. fmach.it Following separation, the compound is ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer, providing a unique "fingerprint" for identification. plantsjournal.com

For the analysis of sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with GC for enhanced selectivity and sensitivity. researchgate.net Sample preparation for GC-MS analysis of such compounds often involves preconcentration techniques like solid-phase microextraction (SPME) to isolate and concentrate the analytes from the sample matrix. researchgate.netunimi.it

Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting |

| Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) fmach.it |

| Carrier Gas | Helium at a flow rate of 1.2 mL/min fmach.it |

| Oven Program | Initial temperature of 40°C, ramped at 2°C/min to 240°C, hold for 10 min fmach.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |

| Mass Range | 30-350 m/z fmach.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms and Metabolites

For non-volatile forms of this compound and its metabolites, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. unimi.it LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. waters.com The separated compounds are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, where a fine spray of the eluent is subjected to a high voltage, leading to the formation of gas-phase ions. waters.comnih.gov

The choice of mobile phase is critical for successful LC-MS analysis. Typically, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. waters.comnih.gov

Table 2: Predicted LC-MS/MS Fragmentation of a Related Compound (Phenethyl Alcohol)

| Precursor m/z | Fragment m/z | Predicted Annotation |

| 122.07 | 105.07 | [M+H-H2O]+ |

| 122.07 | 91.05 | [M+H-CH2O]+ |

| 122.07 | 77.04 | [C6H5]+ |

| Data based on predicted fragmentation patterns and should be confirmed with experimental data. hmdb.ca |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

When analyzing highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. In GCxGC, two different columns with orthogonal separation mechanisms are coupled. The effluent from the first column is trapped, concentrated, and then rapidly injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. unito.it This technique is particularly valuable for the detailed profiling of volatile compounds in complex matrices like food and beverages. unito.it

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³³S, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a related compound, phenethyl alcohol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring, and the methylene protons adjacent to the hydroxyl group. chemicalbook.com In this compound, additional signals corresponding to the methylthio group would be expected.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of phenethyl alcohol shows distinct peaks for the aromatic carbons and the two aliphatic carbons. chemicalbook.com For this compound, the spectrum would also include a signal for the methyl carbon of the thioether group.

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, sulfur-33 NMR can provide direct information about the sulfur atom's chemical environment.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further aiding in the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1-7.3 | ~129-130 |

| Aromatic C-S | - | ~136 |

| Aromatic C-CH₂ | - | ~138 |

| -CH₂-Ar | ~2.8 | ~38 |

| -CH₂-OH | ~3.8 | ~63 |

| -S-CH₃ | ~2.4 | ~16 |

| OH | Variable | - |

| Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. chemicalbook.comdrugbank.comchemicalbook.compitt.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Alcohols exhibit a characteristic broad O-H stretching absorption in the region of 3300-3600 cm⁻¹. libretexts.orgopenstax.org A strong C-O stretching absorption is also typically observed around 1050 cm⁻¹. openstax.org The presence of the aromatic ring will give rise to C-H stretching and C=C bending vibrations. The C-S bond in the methylthio group is expected to show a weak absorption in the fingerprint region. copernicus.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The S-C stretching vibration in organosulfur compounds is often more easily observed in Raman spectra than in IR spectra. physicsopenlab.orgacs.org The aromatic ring vibrations also give rise to strong Raman signals. physicsopenlab.org

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (alcohol) | 3300-3600 (broad) libretexts.orgopenstax.org | |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C=C (aromatic) | 1450-1600 | 1450-1600 |

| C-O (alcohol) | 1000-1260 openstax.org | |

| C-S | 600-800 copernicus.org | 600-800 physicsopenlab.org |

| Frequencies are approximate and can be influenced by the molecular structure and sample state. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the methylthio (-SCH₃) and the phenethyl alcohol (-CH₂CH₂OH) groups on the benzene ring influences the energy of the π → π* and n → π* electronic transitions. Aromatic compounds typically exhibit three main absorption bands originating from π → π* transitions. hnue.edu.vnlibretexts.org The sulfur atom in the methylthio group also possesses non-bonding electrons, which can lead to n → π* transitions. hnue.edu.vn

The UV spectrum of benzene shows a strong absorption band around 202 nm and a less intense, fine-structured band around 255 nm. hnue.edu.vn Substitution on the benzene ring can cause bathochromic (shift to longer wavelengths) and hyperchromic (increase in absorbance) shifts of these bands. Substituents with non-bonding electrons, such as the methylthio group, can extend the π system through resonance, leading to shifts in the primary and secondary absorption bands to longer wavelengths. hnue.edu.vn Organic thiols and sulfides are known to absorb between 200 and 220 nm. hnue.edu.vn

A hypothetical UV-Vis spectrum for this compound in a common solvent like ethanol (B145695) would be expected to show absorptions characteristic of the substituted benzene ring. The table below presents plausible UV-Vis absorption data based on the analysis of related compounds.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| π → π* (Primary) | ~210 - 230 | Ethanol | High-intensity absorption related to the aromatic ring. |

| π → π* (Secondary) | ~260 - 280 | Ethanol | Lower intensity absorption, may show fine structure. |

| n → π* | ~290 - 310 | Ethanol | Low-intensity, forbidden transition from the sulfur non-bonding electrons. |

Quantitative Method Development and Validation in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids or environmental samples, requires the development and validation of a robust analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is a common and effective technique for this purpose. academicjournals.orgjetir.org

Method development involves optimizing several parameters to achieve good separation and detection of the analyte. wjpmr.com This includes selecting the appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detector settings. academicjournals.orgms-editions.cl For instance, in the analysis of phenylethyl alcohol, a related compound, a C18 column with a mobile phase of acetonitrile and water (50:50, v/v) and UV detection at 220 nm has been successfully used. academicjournals.org

Once developed, the method must be validated to ensure it is fit for its intended purpose. researchgate.net Method validation involves assessing several key parameters, as outlined by international guidelines. ms-editions.cl These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical validated HPLC method for the quantification of this compound in a research matrix is detailed below, with typical performance characteristics presented in the accompanying table.

Hypothetical HPLC Method Parameters:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase: Acetonitrile:Water (60:40, v/v)

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detector: UV at 220 nm

Run Time: 10 minutes

Table 2: Typical Validation Parameters for a Quantitative HPLC Method

| Parameter | Typical Value/Range | Acceptance Criteria |

|---|---|---|

| Linearity (Concentration Range) | 1 - 100 µg/mL | Correlation coefficient (r²) > 0.999 |

| Accuracy (Recovery) | 98 - 102% | Within 95 - 105% |

| Precision (RSD) | < 2% | RSD < 5% |

| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-noise ratio of 10:1 |

The development of such a method would enable the reliable measurement of this compound concentrations in various research applications.

Sample Preparation and Extraction Techniques for High-Fidelity Analysis

The successful analysis of this compound from complex matrices is highly dependent on the sample preparation and extraction techniques employed. The primary goal of these procedures is to isolate the analyte of interest from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument, such as a Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC system. scioninstruments.comorganomation.com

Given that this compound is a semi-volatile organic compound, several extraction techniques are suitable. The choice of method often depends on the nature of the sample matrix (e.g., biological fluid, environmental water, or soil). mdpi.comacs.org

Liquid-Liquid Extraction (LLE): This is a classic technique used to separate analytes based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. scioninstruments.com For extracting this compound from an aqueous sample, a non-polar organic solvent such as dichloromethane (B109758) or hexane (B92381) would be appropriate. The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. The organic layer containing the analyte is then collected and can be concentrated before analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. scioninstruments.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For a semi-polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective.

Headspace Analysis: For volatile and semi-volatile compounds in solid or liquid samples, headspace analysis is a valuable technique. chromatographytoday.com This method involves heating the sample in a sealed vial to allow the volatile components to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS for analysis. This technique is particularly useful as it minimizes matrix effects.

The table below summarizes these techniques and their applicability to the analysis of this compound.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Large solvent consumption, can be labor-intensive | Suitable for aqueous samples |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase and selective elution | High recovery, good selectivity, reduced solvent use | Can be more expensive, method development may be required | Excellent for cleaning up complex matrices like biological fluids |

| Headspace (HS) Analysis | Partitioning of volatile analytes into the gas phase | Minimal sample handling, reduces matrix interference | Only suitable for volatile and semi-volatile compounds | Good for analyzing trace levels in various sample types |

The selection of the most appropriate sample preparation technique is crucial for achieving high-fidelity analytical results for this compound in complex research matrices.

Structure Activity Relationship Sar Investigations of 4 Methylthio Phenethyl Alcohol Derivatives and Analogues

Systematic Synthesis of Structural Analogues with Modified Phenethyl or Thioether Moieties

The foundation of any SAR study lies in the synthesis of a library of analogues with systematic structural variations. For 4-(methylthio)phenethyl alcohol, this involves modifications at three key positions: the aromatic ring of the phenethyl group, the ethyl linker, and the methyl group of the thioether.

A common strategy for creating such analogues is the dehydrative thioetherification of alcohols with thiols. This can be achieved using various catalytic systems, including metal-free approaches with triflic acid or recyclable superacid catalysts. These methods offer an efficient route to a diverse range of thioethers. Another powerful technique is the base-mediated sequential Michael addition/ acs.orgnih.gov-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles, which yields functionalized benzylic thioethers with high chemo- and regioselectivity. acs.org

Research has demonstrated the synthesis of various benzylic thioethers where a phenethyl moiety is attached to a nitrogen atom of an indole (B1671886) ring. While not direct analogues of this compound, the synthetic strategies are relevant. For instance, a series of 1-(2-((methylthio)methyl)phenethyl)-1H-indole derivatives with different substituents on the indole ring have been synthesized. acs.orgacs.org The general reaction involves treating the appropriate indole with a vinylsulfonium salt in the presence of a base like DBU in dichloromethane (B109758). acs.org

The following table summarizes the synthesis of several analogues with modifications on a heterocyclic system attached to the phenethyl thioether core, demonstrating the feasibility of creating a diverse library for SAR studies.

| Compound Name | R¹ Substituent on Indole | Yield (%) |

| 1-(2-((Methylthio)methyl)phenethyl)-1H-indole | H | 71 |

| 4-Methyl-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 4-Methyl | 59 |

| 5-Methyl-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 5-Methyl | 77 |

| 6-Methyl-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 6-Methyl | 74 |

| 7-Methyl-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 7-Methyl | 54 |

| 5-Bromo-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 5-Bromo | 85 |

| 6-Bromo-1-(2-((methylthio)methyl)phenethyl)-1H-indole | 6-Bromo | 87 |

Data sourced from J. Org. Chem. 2022, 87, 19, 13158-13171 acs.orgacs.org

Further modifications can include the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone, which can be achieved using reagents like hydrogen peroxide or m-CPBA. acs.org This introduces polarity and hydrogen bonding capabilities, significantly altering the molecule's properties.

Evaluation of Substituent Effects on Chemical Reactivity and Interactivity

Substituents on the aromatic ring or modifications to the thioether group can profoundly impact the chemical reactivity and intermolecular interactions of this compound analogues. The electronic properties of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire molecule.

For instance, in studies of related sulfur-containing aromatic compounds like thiophenes, the nature of substituents has a marked effect on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. Electron-withdrawing groups generally enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The reactivity of such compounds can be correlated with parameters like Gibbs free energy barriers and electrophilicity indices.

In the context of benzylic thioethers synthesized via the acs.orgnih.gov-sigmatropic rearrangement, research has shown that the electronic effect of substituents on the indole ring (ranging from electron-donating to strongly electron-withdrawing) did not lead to significant differences in reactivity, with products being formed in moderate to high yields (53-87%). acs.org This suggests that for this particular transformation, the reaction is tolerant to a wide range of functional groups.

The thioether sulfur atom itself is a key site for interactions. It can act as a hydrogen bond acceptor and can be oxidized to a sulfoxide or sulfone. These oxidized forms are more polar and can engage in stronger dipole-dipole interactions and hydrogen bonding. The coordination of metal ions to the sulfur atom of a thioether has also been shown to influence the properties of the molecule, as seen in the blue shift of emission maxima in Re(I)/Ag(I) complexes with thioether crowns upon silver coordination. rsc.org

Comparative Studies with Isomeric and Homologous Thioether Alcohols

To understand the specific contribution of the 4-(methylthio) group to the properties of the parent compound, it is instructive to compare it with its isomers and homologues.

Isomeric Comparison: An important isomer is 4-methylphenethyl alcohol. scbt.com In this case, the methyl group is directly attached to the phenyl ring, and the sulfur atom is absent. Comparing the physicochemical properties and reactivity of this compound with 4-methylphenethyl alcohol would highlight the influence of the sulfur atom. Thiols and thioethers have distinct properties compared to their alcohol and ether counterparts. Thiols are generally more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The S-H bond is weaker than the O-H bond, and the C-S bond is longer and weaker than the C-O bond. These differences in bond strength, polarity, and polarizability affect the reactivity and intermolecular interactions of the molecules.

Homologous Comparison: A homologous series can be generated by varying the length of the alkyl chain on the sulfur atom (e.g., ethylthio, propylthio) or by extending the ethyl linker between the phenyl ring and the alcohol group. These modifications would alter the lipophilicity, steric bulk, and conformational flexibility of the molecule, which in turn would influence its interactions with biological targets or its behavior in chemical reactions.

A comparison of the reactivity of alcohols and thiols in dehydrative coupling reactions shows that both can participate, but the reaction conditions and outcomes can differ. For example, in some catalytic systems, aromatic thiols may give higher yields compared to aliphatic thiols.

Influence of Structural Modifications on Biochemical Activity or Biological Fate in Research Models

Structural modifications to this compound analogues can have a significant impact on their biochemical activity and biological fate. SAR studies aim to identify which structural features are essential for a desired biological effect and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

While specific SAR studies on this compound are not widely published, principles from related classes of compounds can provide valuable insights. For example, in a series of thiophene (B33073) derivatives synthesized as potential acetylcholinesterase inhibitors, modifications to the substituents on the thiophene ring and attached side chains led to significant variations in inhibitory activity. nih.gov Some synthesized compounds showed greater potency than the reference drug, donepezil. nih.gov Similarly, SAR studies on phenothiazine (B1677639) derivatives as ferroptosis inhibitors revealed that specific substitutions led to a compound with an EC₅₀ value in the nanomolar range and excellent therapeutic effects in an ischemic stroke model.

In a study of the antidepressant-like activity of simple organic alcohols and esters, 2-phenylethyl alcohol, a close analogue of this compound lacking the methylthio group, demonstrated a significant reduction in immobility time in mice, suggesting antidepressant-like activity. The study also noted that decreasing the alkyl chain length or adding nitro or hydroxyl groups to the phenyl ring led to a marked decline in this activity. researchgate.net This highlights the sensitivity of biological activity to even small structural changes.

The table below illustrates the effect of structural modifications on the antidepressant-like activity of 2-phenylethyl alcohol and related esters.

| Compound | Structure Modification from 2-phenylethyl alcohol | % Decrease in Immobility Time |

| 2-phenylethyl alcohol | - | 43% |

| Isoamyl phenylacetate | Esterification with isoamyl alcohol | 37% |

| Ethyl 2-(4-nitrophenyl)acetate | Esterification and addition of NO₂ group | 7.04% (increase) |

| Methyl 2-hydroxy-2-phenylacetate | Esterification and addition of OH group | 21% |

Data sourced from Letters in Drug Design & Discovery, 2010, 7, 14-18. researchgate.net

These examples underscore the importance of systematic structural modification in understanding and optimizing the biological activity of a lead compound like this compound. Future research would involve synthesizing a focused library of its analogues and evaluating them in relevant biological assays to delineate a clear SAR.

Potential Research Applications in Non Clinical and Environmental Sciences

Contributions to Aroma and Flavor Chemistry Research

The presence of a methylthio (-SCH3) group on the phenethyl alcohol backbone suggests that 4-(Methylthio)phenethyl alcohol would possess a distinct aroma profile, likely differing significantly from the rosy scent of its parent compound, 2-phenylethanol (B73330). Sulfur-containing compounds are well-known for contributing unique and often potent notes to flavors and fragrances, ranging from savory and meaty to tropical and roasted.

Future research could investigate whether microorganisms are capable of producing this compound during fermentation, potentially from precursors like 4-(methylthio)phenylalanine, and what its sensory impact might be.

The biotechnological production of aroma compounds is a growing field, offering a "natural" alternative to synthetic chemicals. While extensive research exists on the microbial production of 2-phenylethanol, there are no specific studies on the biotechnological synthesis of this compound.

Hypothetically, a biotechnological pathway could be engineered in a suitable microbial host, such as Saccharomyces cerevisiae, to produce this compound. This would likely involve introducing or modifying enzymatic pathways to utilize a sulfur-containing precursor. The potential aroma of this compound makes it an interesting target for such research, as it could represent a novel, naturally-derived flavor and fragrance ingredient.

Investigations in Agricultural Chemistry and Plant Science

The roles of secondary metabolites in plant defense and signaling are a cornerstone of agricultural science. The introduction of a methylthio group to the phenethyl alcohol structure could impart specific biological activities relevant to this field.

There is no current research identifying this compound as a naturally occurring phytochemical involved in plant defense. However, many plant-derived sulfur-containing compounds, such as glucosinolates and their breakdown products (isothiocyanates), are known to have potent anti-herbivore and antimicrobial properties. It is plausible that if found in plants, this compound could play a role in deterring pests or pathogens. Further investigation into the metabolomes of various plant species, particularly those known to produce sulfur-containing secondary metabolites, would be necessary to explore this possibility.

Chemical signaling between plants and microbes is a complex process that influences plant health and growth. While 2-phenylethanol has been shown to be produced by some plant-associated fungi and can influence microbial growth, the role of this compound in this context is unknown. The sulfur atom could potentially interact with specific microbial receptors or influence the redox environment at the plant-microbe interface. Research in this area would involve screening for the production of this compound by plant-associated microbes and assessing its effects on the growth and behavior of other microorganisms in the rhizosphere or phyllosphere.

Environmental Fate and Transformation Studies

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For this compound, no specific environmental fate and transformation studies are currently available. However, predictions can be made based on its chemical structure.

The presence of an alcohol functional group and an aromatic ring suggests that it would be susceptible to microbial degradation. The methylthio group might also be a target for enzymatic transformation, potentially leading to the formation of sulfoxides and sulfones. Its volatility and water solubility would be key parameters in determining its distribution in different environmental compartments.

A comprehensive environmental assessment would require studies on its biodegradability in soil and water, its potential for bioaccumulation, and its atmospheric photo-oxidation pathways.

| Research Area | Current Status of this compound | Potential Future Research Directions |

| Aroma & Flavor Chemistry | Not identified as a key flavor/aroma compound. | - Investigate its presence in fermented products. - Sensory evaluation of the pure compound. - Develop biotechnological production methods. |

| Agricultural Chemistry | Not identified as a phytochemical. | - Screen plant metabolomes for its presence. - Test for activity in plant defense against pests and pathogens. - Investigate its role in plant-microbe interactions. |

| Environmental Science | No data available. | - Conduct studies on its biodegradability. - Determine its potential for bioaccumulation. - Analyze its transformation products in various environments. |

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems

The degradation of this compound in aquatic environments is influenced by both photolysis (degradation by light) and hydrolysis (reaction with water). While specific studies on this compound are limited, the degradation mechanisms can be inferred from research on structurally similar molecules.

Photolytic Degradation:

The presence of an aromatic ring and a thioether group in this compound suggests that it is susceptible to photolytic degradation. Aromatic thioethers are known to undergo photooxidation in the presence of light and oxygen. The primary mechanism likely involves the formation of a radical cation upon absorption of UV radiation. This reactive intermediate can then undergo further reactions, such as oxidation of the sulfur atom to form sulfoxides and subsequently sulfones. The photooxidation of aromatic thioethers can be catalyzed by various substances present in natural waters, such as humic acids or semiconductor particles. rsc.org

Flash photolysis studies of aromatic thiols in aqueous solutions have shown the formation of transient disulfide anion radicals, indicating that cleavage of the C-S bond is a possible photolytic pathway. jst.go.jp For this compound, this could lead to the formation of various photoproducts. The rate and extent of photolysis would be dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the water chemistry (e.g., pH, dissolved oxygen).

Hydrolytic Degradation:

The hydrolysis of this compound involves the reaction of the alcohol functional group. Generally, alcohols are stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the rate of hydrolysis can be altered. Studies on the hydrolysis of substituted phenethyl alcohol derivatives, such as the acid phthalates of l-phenylethyl alcohol, have shown that the reaction follows a BAL1 mechanism, where the rate is dependent on the stability of the carbocation formed after the departure of the leaving group. The presence of the methylthio group at the para position, being an electron-donating group, would be expected to stabilize the benzylic carbocation, potentially influencing the rate of any acid-catalyzed hydrolysis. However, under typical environmental pH ranges (6-9), significant hydrolytic degradation of the alcohol group is not expected to be a primary degradation pathway. The ether linkage in related compounds like benzyl (B1604629) phenyl ether has been shown to undergo hydrolysis under high-temperature liquid water conditions, but this is not directly applicable to the C-C bond of the ethyl chain in this compound. researchgate.net

| Degradation Pathway | Key Reactants/Conditions | Potential Intermediate/Product |

| Photolysis | UV light, Oxygen, Photosensitizers | 4-(Methylsulfinyl)phenethyl alcohol, 4-(Methylsulfonyl)phenethyl alcohol, Phenolic compounds |

| Hydrolysis | Acidic or basic conditions | Not a major pathway under typical environmental conditions |

Table 1: Potential Degradation Pathways of this compound in Aquatic Systems

Biodegradation Potential in Soil and Water Ecosystems

The biodegradation of this compound is a critical process determining its persistence in soil and water. The presence of both a hydroxyl group and a methylthio group suggests that this compound can be a substrate for a variety of microorganisms.

Research on the bacterial metabolism of structurally similar compounds provides significant insights. For instance, a soil isolate, Nocardia sp. DSM 43251, has been shown to oxidize 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol. nih.govacs.org The degradation pathway involves the hydroxylation of the benzene (B151609) ring to form the corresponding catechol derivative. This is followed by "meta" ring cleavage between carbon atoms 2 and 3, leading to the formation of 2-hydroxy-5-methylmercaptomuconic semialdehyde. nih.gov A side reaction observed is the oxidation of the methylthio group to a methylsulfinyl group. nih.gov Given the structural similarity, it is highly probable that this compound would undergo a similar initial oxidation of the aromatic ring or the sulfur atom by soil and water microorganisms.

The biodegradation of organic sulfur compounds is a well-established microbial process. nih.gov Various bacteria, such as Enterobacter sp. and Bacillus sp., have been shown to degrade sulfur-containing fungicides. nih.gov The rate of biodegradation is often influenced by the presence of other carbon sources, with cometabolism being a common mechanism where the microorganism utilizes another substrate for growth while degrading the target compound. nih.gov The biodegradation of this compound in soil would likely follow first-order kinetics, with the half-life depending on soil type, microbial population, temperature, and moisture content. nih.gov

| Microorganism Genus (Example) | Substrate (Analogue) | Degradation Pathway |

| Nocardia | 4-(Methylthio)phenol | Hydroxylation, meta-ring cleavage |

| Enterobacter | Thiophanate-methyl (organosulfur fungicide) | First-order kinetics degradation |

| Bacillus | Thiophanate-methyl (organosulfur fungicide) | First-order kinetics degradation |

| Fusarium | Dimethylsilanediol (cometabolism) | Cometabolic degradation |

| Arthrobacter | Dimethylsilanediol (cometabolism) | Cometabolic degradation |

Table 2: Examples of Microbial Genera with Potential for Degrading this compound or Related Compounds

Applications in Materials Science Research (e.g., as a monomer for specialty polymers, precursor for functional materials)

The unique combination of a reactive hydroxyl group and a functionalizable methylthio group makes this compound a promising candidate for applications in materials science, particularly in the synthesis of specialty polymers and functional materials.